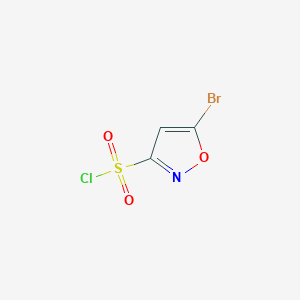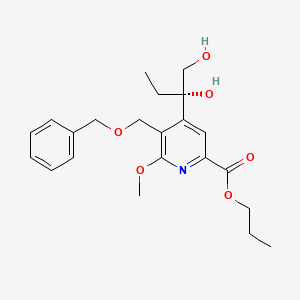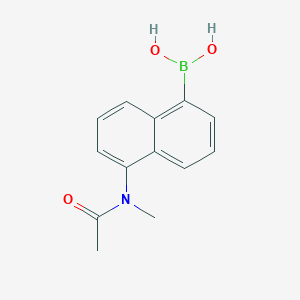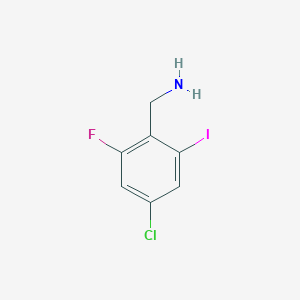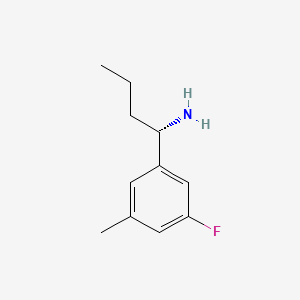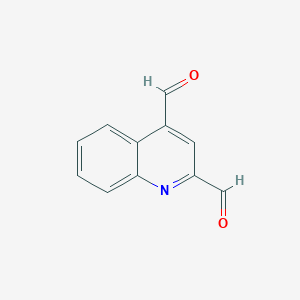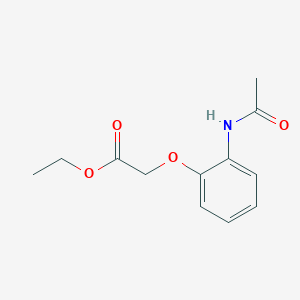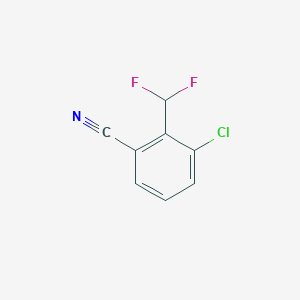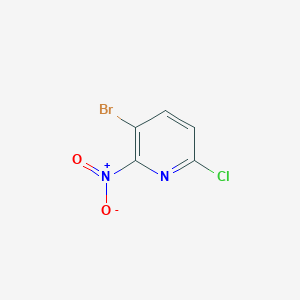
3-Bromo-6-chloro-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-chloro-2-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClN2O2 It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and nitro functional groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-nitropyridine typically involves the nitration of 3-Bromo-6-chloropyridine. One common method includes the reaction of 3-Bromo-6-chloropyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-nitropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Palladium catalysts with boronic acids or alkenes under basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 3-Bromo-6-chloro-2-aminopyridine.
Coupling Reactions: Biaryl compounds and substituted alkenes.
Scientific Research Applications
3-Bromo-6-chloro-2-nitropyridine is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science:
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-nitropyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing nitro group. This activation facilitates nucleophilic substitution and coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-chloro-3-nitropyridine
- 3-Bromo-2-chloro-6-methyl-5-nitropyridine
- 2-Bromo-5-chloro-3-nitropyridine
Comparison
3-Bromo-6-chloro-2-nitropyridine is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. For example, the presence of the nitro group at the 2-position makes it more reactive towards nucleophilic substitution compared to its isomers .
Properties
Molecular Formula |
C5H2BrClN2O2 |
|---|---|
Molecular Weight |
237.44 g/mol |
IUPAC Name |
3-bromo-6-chloro-2-nitropyridine |
InChI |
InChI=1S/C5H2BrClN2O2/c6-3-1-2-4(7)8-5(3)9(10)11/h1-2H |
InChI Key |
SWZVYXGZHZZCSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


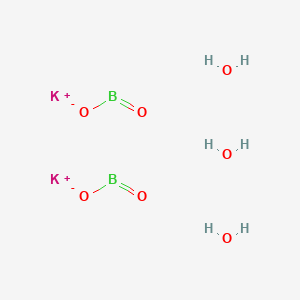
![4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12972939.png)

![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B12972945.png)
![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B12972956.png)
